molecular formula C22H26N2O9 B607192 Invertin CAS No. 17086-28-1

Invertin

Cat. No.: B607192
CAS No.: 17086-28-1
M. Wt: 462.4 g/mol
InChI Key: FZKWRPSUNUOXKJ-CVHRZJFOSA-N
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Description

Doxycycline monohydrate is a semi-synthetic tetracycline-class antibiotic derived from oxytetracycline. Its chemical structure is defined as (4S,4aR,5S,5aR,6R,12aS)-4-(dimethylamino)-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydro-2-tetracenecarboxamide monohydrate, with the molecular formula C₂₂H₂₆N₂O₉ and a molecular weight of 462.46 g/mol . It is available as an orange-yellow crystalline powder, slightly soluble in water and alcohol . Clinically, it is used to treat bacterial infections (e.g., respiratory, urinary tract, and sexually transmitted infections) and inflammatory conditions like rosacea due to its anti-inflammatory properties .

Properties

IUPAC Name

(4S,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O8.H2O/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);1H2/t7-,10+,14+,15-,17-,22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKWRPSUNUOXKJ-CVHRZJFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

564-25-0 (Parent)
Record name Doxycycline monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017086281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID401045241
Record name Doxycycline monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401045241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17086-28-1
Record name Doxycycline monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017086281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Doxycycline monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401045241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DOXYCYCLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N12000U13O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Hydro-reduction with Palladium-Based Catalysts

A cornerstone of doxycycline synthesis is the hydro-reduction of 11a-chloro-6-methylene tetracycline intermediates. The Chinese patent CN101786971A details a process using α-6-doxycycline sulfosalicylate as a starting material. Key steps include:

  • Catalytic Hydrogenation : Pd/C or rhodium complexes catalyze the reduction of the 6-methylene group. While Pd/C offers cost advantages, rhodium catalysts achieve higher yields (~85%) and superior α-isomer selectivity.

  • Alkalization and Salt Formation : The reduced product is treated with ammonia (pH 6.2) to yield α-6-doxycycline base, followed by salt formation with hydrochloric acid to produce doxycycline hyclate. Subsequent crystallization in ethanol-water mixtures yields the monohydrate.

This method faces challenges in catalyst recovery and byproduct formation, necessitating rigorous purification via recrystallization.

Catalytic Dehalogenation with Selenium or Tellurium

The Hungarian patent HU198173B introduces a selenium- or tellurium-catalyzed dehalogenation process:

  • Reaction Setup : Oxytetracycline derivatives are dissolved in methanol or ethanol, with selenium dioxide or tellurium metal as catalysts.

  • Acidification and Crystallization : Post-reduction, sulfosalicylic acid or p-toluenesulfonic acid is added to precipitate intermediates. For monohydrate formation, hydrochloric acid and ethanol are used, yielding 80–90% pure product with 99% α-isomer content.

This method’s advantages include high stereoselectivity and scalability, though selenium toxicity requires careful handling.

Microwave-Assisted Synthesis

Enhanced Reaction Kinetics and Selectivity

Microwave (MW) irradiation significantly accelerates doxycycline synthesis. A study in PMC8466421 demonstrates MW-assisted hydrogenolysis of oxytetracycline:

  • Conditions : Using Rh/activated carbon (5 wt%) in DMF/H₂O at 100°C under 10 bar H₂, MW irradiation reduces reaction time from 16 hours (conventional) to 1 hour.

  • Yield and Selectivity : MW methods achieve 92% α-doxycycline yield with <1% β-isomer, compared to 70% yield via conventional heating.

Table 1: Comparative Yields of Conventional vs. Microwave-Assisted Synthesis

MethodCatalystSolventTemperature (°C)Time (h)α-Doxy Yield (%)
ConventionalRh/AC 5%DMF/H₂O1001670
MicrowaveRh/AC 5%DMF/H₂O100192

MW synthesis minimizes side reactions and energy consumption, making it ideal for industrial applications.

Quality Control and Characterization

Chromatographic Purity Assessment

Pharmacopeial standards mandate ≤2.0% total impurities. Thin-layer chromatography (TLC) and HPLC are employed to monitor α/β isomer ratios and residual solvents. The Hungarian patent reports 99% α-isomer purity using TLC, meeting EP specifications.

Thermal and Morphological Analysis

Thermogravimetric analysis (TGA) of PLA-HAP-doxycycline systems reveals decomposition onset at 200°C, ensuring stability during storage. Scanning electron microscopy (SEM) verifies crystalline monohydrate structures with minimal amorphous content .

Chemical Reactions Analysis

Types of Reactions: Doxycycline monohydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various doxycycline derivatives, which may have different pharmacological properties and applications .

Scientific Research Applications

Treatment of Bacterial Infections

Doxycycline monohydrate is primarily indicated for treating various bacterial infections, including:

  • Respiratory Infections : Effective against pathogens such as Mycoplasma pneumoniae and Haemophilus influenzae, it is used to treat pneumonia and bronchitis .
  • Sexually Transmitted Infections : It is effective in treating infections caused by Chlamydia trachomatis and has shown efficacy in preventing sexually transmitted infections when used as post-exposure prophylaxis .
  • Skin Conditions : Doxycycline is commonly prescribed for acne and rosacea due to its anti-inflammatory properties and ability to reduce bacterial load on the skin .

Prevention of Malaria

Doxycycline monohydrate is recommended for malaria prophylaxis, particularly for travelers visiting areas where malaria transmission is prevalent. Its use can significantly reduce the risk of contracting the disease .

Treatment of Specific Infections

The compound is also indicated for several specific infections:

  • Rickettsial Infections : Doxycycline is the first-line treatment for diseases such as Rocky Mountain spotted fever, typhus, and Q fever .
  • Anthrax and Plague : It is used to treat or prevent anthrax and plague, especially in bioterrorism scenarios .
  • Other Bacterial Infections : Effective against various gram-positive and gram-negative bacteria, doxycycline treats infections caused by Escherichia coli, Klebsiella, and others .

Case Study 1: Rosacea Treatment

A 51-year-old woman with rosacea was treated with doxycycline monohydrate 100 mg twice daily after previous treatments failed. Within nine days, she developed two concurrent skin rashes, highlighting potential adverse reactions associated with doxycycline use .

Case Study 2: Hyperpigmentation

A healthy 40-year-old man developed facial hyperpigmentation after starting doxycycline for acne treatment. This case emphasizes the importance of monitoring side effects during treatment .

Summary Table of Applications

Application AreaSpecific UsesNotes
Bacterial InfectionsRespiratory infections, STIs, skin conditionsBroad-spectrum effectiveness
Malaria PreventionProphylaxis for travelersReduces infection risk
Rickettsial InfectionsRocky Mountain spotted fever, Q feverFirst-line treatment
Anthrax/PlagueTreatment/prevention in bioterrorism scenariosCritical in emergencies

Mechanism of Action

Doxycycline monohydrate exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit of bacteria, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex. This inhibition blocks the addition of new amino acids to the growing peptide chain, effectively halting protein synthesis and leading to bacterial cell death . Additionally, doxycycline monohydrate has anti-inflammatory properties and can inhibit matrix metalloproteinases .

Comparison with Similar Compounds

Key Compounds for Comparison

The primary analogs of doxycycline monohydrate are doxycycline hyclate and experimental derivatives like 9-amino-doxycycline (under research). This section focuses on hyclate due to its widespread clinical use.

Doxycycline Monohydrate vs. Doxycycline Hyclate

Table 1: Comparative Properties of Doxycycline Monohydrate and Hyclate
Property Doxycycline Monohydrate Doxycycline Hyclate References
Chemical Composition Hydrate form: C₂₂H₂₄N₂O₈·H₂O Salt form: C₂₂H₂₄N₂O₈·HCl·0.5C₂H₅OH·H₂O
Solubility Slightly soluble in water; stable across pH levels Highly water-soluble due to HCl salt; requires acidic environment for optimal absorption
Bioavailability ~90–100%; better absorption in non-acidic conditions ~90–100%; optimal absorption in acidic environments
Half-Life 18–22 hours (longer duration) 16–18 hours
Dosing Frequency Once daily (e.g., 100 mg/day for acne) Twice daily (e.g., 100 mg/12 hours)
Stability & Shelf Life Higher stability; longer shelf life Less stable; shorter shelf life
GI Side Effects Lower incidence of nausea and stomach upset Higher risk of gastrointestinal irritation
Cost Lower cost (generic availability) Higher cost (brand names: Vibramycin, Acticlate)

Detailed Analysis

Chemical Structure and Solubility
  • Monohydrate: Contains one water molecule per doxycycline molecule, contributing to its crystalline stability . Its moderate solubility allows sustained release, making it suitable for chronic infections .
  • Hyclate: A hydrochloride salt combined with ethanol and water. The salt form enhances water solubility but requires an acidic gastric pH for optimal absorption .
Pharmacokinetics
  • Absorption: Both forms achieve similar bioavailability (~90–100%), but absorption conditions differ. Hyclate relies on gastric acidity, whereas monohydrate is absorbed efficiently regardless of pH, advantageous for patients with achlorhydria or those taking proton pump inhibitors .
  • Half-Life: Monohydrate’s longer half-life supports once-daily dosing, improving patient adherence .
Clinical Efficacy
  • Infections: Both forms are equally effective against bacterial infections, including UTIs and Lyme disease . However, monohydrate’s sustained release may enhance compliance in long-term regimens (e.g., acne or rosacea) .
  • Anti-Inflammatory Use: Low-dose monohydrate (40 mg delayed-release) is preferred for rosacea due to its tolerability and anti-inflammatory effects .
Cost and Accessibility
  • Monohydrate is widely available as a generic, reducing costs for patients . Hyclate, marketed under brands like Vibramycin, is costlier but offers flexible formulations (e.g., intravenous) .

Experimental Derivatives: 9-Amino-Doxycycline

A research derivative, 9-amino-doxycycline, modifies the parent compound’s structure by replacing a hydroxyl group with an amino group.

Biological Activity

Doxycycline monohydrate, a member of the tetracycline antibiotic family, is widely recognized for its antibacterial properties. However, its biological activity extends beyond mere antimicrobial effects, encompassing anti-inflammatory and tissue-healing capabilities. This article delves into the multifaceted biological activities of doxycycline monohydrate, supported by diverse research findings and case studies.

Doxycycline exerts its antibacterial effects primarily by inhibiting bacterial protein synthesis. It achieves this by binding to the 30S ribosomal subunit, preventing the association of aminoacyl-tRNA with the ribosome's A site, thereby halting protein elongation necessary for bacterial survival . In addition to its antimicrobial action, doxycycline possesses significant anti-inflammatory properties. It inhibits matrix metalloproteinases (MMPs), which are involved in tissue remodeling and inflammation, and reduces the production of pro-inflammatory cytokines such as IL-1β and TNF-α .

Anti-Inflammatory Effects

Doxycycline's anti-inflammatory effects have been documented in various studies. For instance, it has been shown to reduce inflammation in models of diabetic retinopathy by inhibiting retinal microglial activation . A clinical trial involving patients with non-proliferative diabetic retinopathy demonstrated that a daily dose of doxycycline improved foveal sensitivity compared to a placebo, suggesting a potential role in preserving retinal function through its anti-inflammatory properties .

Table 1: Summary of Doxycycline's Biological Activities

Activity TypeMechanism/EffectReference
AntibacterialInhibits protein synthesis by binding to 30S ribosome
Anti-inflammatoryInhibits MMPs and reduces cytokine production
Wound healingEnhances macrophage proliferation and antioxidant enzyme activity
Diabetic retinopathyImproves retinal function and reduces inflammation

Case Studies

  • Wound Healing in Animal Models : A study on Wistar rats demonstrated that doxycycline hyclate significantly improved skin wound healing through enhanced macrophage activity and reduced inflammatory markers such as COX-2 and PGE2. The treatment resulted in increased cellularity and vascularization at the wound site, indicating its potential as a therapeutic agent in wound management .
  • Adverse Reactions : A case report highlighted a 51-year-old woman who developed dual cutaneous adverse reactions after initiating treatment with doxycycline monohydrate for rosacea. This underscores the importance of monitoring for side effects even when using doxycycline for its therapeutic benefits .
  • Ehrlichia Canis Infection : In veterinary medicine, doxycycline has been effective against Ehrlichia canis infections in dogs. A case study reported successful recovery from severe clinical signs following treatment with doxycycline, illustrating its therapeutic efficacy in infectious diseases .

Clinical Applications

Doxycycline monohydrate is utilized in various clinical settings due to its broad spectrum of activity:

  • Dermatology : Commonly prescribed for acne and rosacea due to its anti-inflammatory properties.
  • Ophthalmology : Investigated for its potential benefits in diabetic retinopathy.
  • Infectious Diseases : Effective against a range of bacterial infections including those caused by Rickettsia and Chlamydia.

Q & A

Q. What are the key structural and physicochemical properties of doxycycline monohydrate relevant to its pharmacological activity?

Doxycycline monohydrate (C₂₂H₂₆N₂O₉·H₂O) is a tetracycline derivative with six defined stereocenters, a molecular mass of 462.455 g/mol, and a monoisotopic mass of 462.163830 g/mol . Its water solubility and stability under varying pH conditions are critical for bioavailability. The compound’s amphoteric nature (due to dimethylamino and hydroxyl groups) allows it to bind bacterial ribosomes by interacting with the 30S and 50S subunits, inhibiting protein synthesis . Researchers should verify stereochemical purity via X-ray crystallography or chiral HPLC to ensure bioactivity .

Q. How can researchers quantify doxycycline monohydrate in pharmaceutical formulations or biological samples?

A validated UV assay or HPLC method is recommended. For HPLC:

  • Column : L7 stationary phase (2.1 mm × 5 cm, 60°C).
  • Mobile phase : 50% aqueous diluent (pH-adjusted).
  • Detection : 350 nm wavelength.
  • System suitability : Tailing factor ≤1.5, RSD ≤2.0% . Doxycycline monohydrate must be distinguished from its salts (e.g., hyclate, hydrochloride) using mass spectrometry or differential solubility studies .

Q. What is the mechanism by which doxycycline monohydrate inhibits bacterial growth beyond ribosomal targeting?

Beyond ribosome binding, doxycycline monohydrate suppresses collagenase activity, reducing tissue degradation in infections. This dual action is critical in studies on biofilm-associated pathogens (e.g., Staphylococcus aureus). Researchers should validate collagenase inhibition via zymography or fluorometric assays .

Advanced Research Questions

Q. How can experimental design address contradictions in reported antibacterial efficacy of doxycycline monohydrate across studies?

Discrepancies often arise from variability in bacterial strains, inoculum size, or culture media. To mitigate:

  • Standardize protocols : Use CLSI/EUCAST guidelines for MIC/MBC testing.
  • Control hydration state : Confirm monohydrate purity via thermogravimetric analysis (TGA) to exclude anhydrous forms .
  • Statistical analysis : Apply multivariate regression to isolate factors affecting efficacy (e.g., pH, temperature) .

Q. What methodological considerations are critical for formulating doxycycline monohydrate in bilayer tablets or sustained-release systems?

Key challenges include maintaining stability during compression and ensuring controlled release.

  • Excipient compatibility : Use lactose monohydrate (a common filler) but avoid magnesium stearate (may destabilize the API).
  • Dissolution testing : Employ USP Apparatus II (paddle) at 50 rpm with 0.1 N HCl (pH 1.2) and phosphate buffer (pH 6.8) to simulate gastrointestinal conditions .
  • Stability studies : Monitor degradation products (e.g., 4-epi-doxycycline) under ICH Q1A(R2) conditions (25°C/60% RH) .

Q. How do researchers differentiate between doxycycline monohydrate’s antimicrobial and anti-inflammatory effects in in vivo models?

Use knockout animal models (e.g., TLR4⁻/⁻ mice) to isolate immunomodulatory pathways. For example:

  • Infection models : Compare bacterial load reduction (CFU counts) in wild-type vs. immunocompromised hosts.
  • Cytokine profiling : Quantify IL-6, TNF-α, and IL-1β via ELISA to assess anti-inflammatory activity independent of antibacterial action .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in doxycycline monohydrate studies?

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
  • Meta-analysis : Pool data from multiple studies to address low sample sizes, applying random-effects models to account for heterogeneity .
  • Confounding factors : Adjust for covariates (e.g., renal clearance, protein binding) via ANCOVA .

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